2-(1H-imidazol-1-yl)-4-methyl-3-nitropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-imidazol-1-yl)-4-methyl-3-nitropyridine is a heterocyclic compound that features both an imidazole and a pyridine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both imidazole and nitropyridine moieties in its structure imparts unique chemical and biological properties.
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, the targets could be diverse depending on the specific biological activity.
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to different biological effects
Biochemical Pathways
Given the broad range of biological activities associated with imidazole derivatives , it is likely that multiple pathways could be affected
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents , which could influence its absorption and distribution
Result of Action
Imidazole derivatives are known to have a broad range of biological activities , suggesting that the effects could be diverse depending on the specific activity
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-imidazol-1-yl)-4-methyl-3-nitropyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-3-nitropyridine with imidazole in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide or acetonitrile to facilitate the reaction .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-(1H-imidazol-1-yl)-4-methyl-3-nitropyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using hydrogenation techniques.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of 2-(1H-imidazol-1-yl)-4-methyl-3-aminopyridine.
Reduction: Formation of 2-(1H-imidazol-1-yl)-4-methyl-3-aminopyridine.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(1H-imidazol-1-yl)-4-methyl-3-nitropyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of advanced materials, including catalysts and sensors.
Comparison with Similar Compounds
- 2-(1H-imidazol-1-yl)pyridine
- 4-methyl-3-nitropyridine
- 2-(1H-imidazol-1-yl)-4-nitropyridine
Comparison: 2-(1H-imidazol-1-yl)-4-methyl-3-nitropyridine is unique due to the presence of both a methyl group and a nitro group on the pyridine ring, which enhances its chemical reactivity and biological activity compared to its analogs. The combination of these functional groups allows for diverse chemical modifications and potential therapeutic applications .
Properties
IUPAC Name |
2-imidazol-1-yl-4-methyl-3-nitropyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2/c1-7-2-3-11-9(8(7)13(14)15)12-5-4-10-6-12/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISBJODOTXYSYOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)N2C=CN=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.